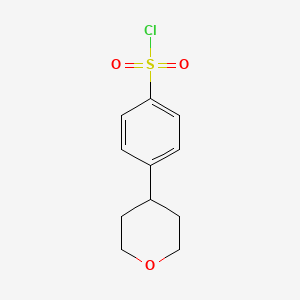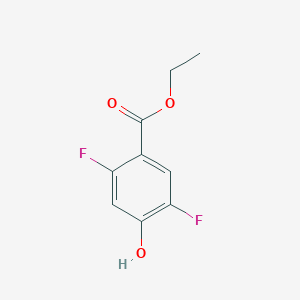
5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This specific compound is characterized by the presence of amino groups at the 5th and 6th positions, a sec-butyl group at the 1st position, and a methyl group at the 3rd position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrimidine ring. This can be achieved through the Biginelli reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea.
Introduction of Amino Groups: The amino groups at the 5th and 6th positions can be introduced through nitration followed by reduction. Nitration introduces nitro groups, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The sec-butyl group can be introduced through alkylation reactions using sec-butyl halides in the presence of a strong base.
Methylation: The methyl group at the 3rd position can be introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different oxidation states.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to nucleic acid analogs and their interactions with enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with nucleic acids or enzymes, affecting their function. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and activity. The sec-butyl and methyl groups can affect the compound’s hydrophobicity and overall molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Diamino-1-(tert-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a tert-butyl group instead of a sec-butyl group.
5,6-Diamino-1-(sec-butyl)-3-ethylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
5,6-Diamino-1-(sec-butyl)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the specific arrangement of its functional groups. The presence of both amino groups and the sec-butyl group can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C9H16N4O2 |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
5,6-diamino-1-butan-2-yl-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c1-4-5(2)13-7(11)6(10)8(14)12(3)9(13)15/h5H,4,10-11H2,1-3H3 |
Clave InChI |
NQLCHTUWFHEQLQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1C(=C(C(=O)N(C1=O)C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(Benzo[d][1,3,2]dioxaborol-2-yl)-1-methylindoline](/img/structure/B13116039.png)



![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)


![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)

![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)

